

HPLC-UV method for quantification of Maritimetin in plant extracts

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Compound of Interest

Compound Name: Maritimetin

Cat. No.: B191794

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Application Note:

AN-HPLC-028

A Validated HPLC-UV Method for the Quantification of **Maritimetin** in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of **maritimetin** in plant extracts. **Maritimetin**, a bioactive aurone found in various plant species such as *Coreopsis tinctoria* and *Bidens aurea*, has garnered interest for its potential therapeutic properties.^[1] The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water, providing excellent separation and quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for research and quality control purposes.^{[2][3][4][5][6]}

Introduction

Maritimetin is a hydroxyaurone, a subclass of flavonoids, recognized for its distinctive yellow pigmentation and potential pharmacological activities, including antioxidant effects.^{[2][7]} Accurate quantification of this compound in plant extracts is crucial for the standardization of

herbal products, pharmacological studies, and drug discovery pipelines. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.^[8] This note provides a detailed protocol for a validated HPLC-UV method, offering a reliable tool for the quantification of **maritimetin**.

Experimental

Materials and Reagents:

- **Maritimetin** reference standard (>98% purity)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (analytical grade)
- Dried plant material (e.g., flowers of *Coreopsis tinctoria*)
- 0.45 µm syringe filters

Instrumentation:

- An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.^{[7][9]}
- A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^{[9][10]}
- Analytical balance
- Ultrasonic bath
- Centrifuge

Sample Preparation (Extraction):

- Grind the dried plant material into a fine powder.
- Accurately weigh 1.0 g of the powdered sample into a flask.

- Add 20 mL of 80% aqueous methanol.[10]
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Re-dissolve the dried extract in 5 mL of methanol.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

Chromatographic Conditions:

- Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 50% B
 - 25-30 min: 50% to 90% B
 - 30-35 min: 90% B (hold)
 - 35-40 min: 90% to 10% B
 - 40-45 min: 10% B (hold for re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL

- Column Temperature: 30°C
- UV Detection Wavelength: 360 nm[7]

Preparation of Standards:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **maritimetin** reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation Summary

The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) following ICH guidelines.[4]

Specificity: The method demonstrated good specificity. The **maritimetin** peak was well-resolved from other components in the plant extract matrix, and peak purity analysis confirmed no co-eluting impurities.

Linearity: The method showed excellent linearity over the concentration range of 1-100 µg/mL. The regression analysis indicated a high correlation between concentration and peak area.

Accuracy and Precision: Accuracy was determined by spike-recovery experiments, and precision was evaluated at intra-day and inter-day levels. The results, expressed as percentage recovery and relative standard deviation (%RSD), were within acceptable limits.

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, demonstrating the method's sensitivity.

Quantitative Data Summary

The quantitative performance of the HPLC-UV method for **maritimetin** is summarized in the table below.

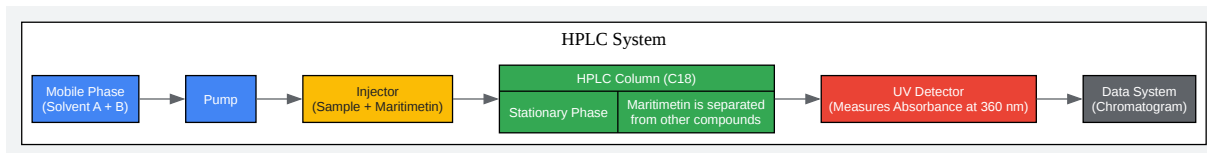
Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Regression Equation	$y = 45210x - 1258$
Correlation Coefficient (r^2)	> 0.999
LOD	0.15 µg/mL
LOQ	0.50 µg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (%RSD)	
- Intra-day	< 1.5%
- Inter-day	< 2.0%
Robustness	Robust to minor changes in flow rate and temperature

Visualizations



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Caption: Experimental workflow for **maritimetin** quantification.



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Caption: Principle of HPLC-UV quantification.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, precise, and sensitive for the quantification of **maritimetin** in plant extracts. The method has been successfully validated and is suitable for routine quality control of raw plant materials and finished herbal products, as well as for research purposes in phytochemistry and pharmacology.

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